molecular formula C13H16F3NO4S B8035674 4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid

4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid

Cat. No.: B8035674
M. Wt: 339.33 g/mol
InChI Key: PGVOZRMIHHGLDI-NSHDSACASA-N
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Description

4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone with a sulfonamide group at position 2 and a methyl substituent at position 4. The sulfonamide moiety is linked to a 3-(trifluoromethyl)phenyl ring, introducing both lipophilic (trifluoromethyl) and polar (sulfonamide, carboxylic acid) functional groups. The compound’s molecular formula is C₁₃H₁₆F₃NO₄S, with a molecular weight of approximately 355.3 g/mol .

Properties

IUPAC Name

(2S)-4-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c1-8(2)6-11(12(18)19)17-22(20,21)10-5-3-4-9(7-10)13(14,15)16/h3-5,7-8,11,17H,6H2,1-2H3,(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVOZRMIHHGLDI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-2-Aminopentanoic Acid

This intermediate is accessible via stereoselective hydrolysis of leucine derivatives or reductive amination of α-ketoisocaproic acid. A patent describes a related pathway for synthesizing 4-methyl-3-trifluoromethyl phenylamine, where nitration of 2-trifluoromethyl toluene (65% HNO3_3, H2_2SO4_4, 0–60°C) yields 4-nitro-2-trifluoromethyl toluene, followed by hydrogenation (10% Pd/C, H2_2, 50°C) to the amine (58% yield). Adapting this protocol, leucine undergoes nitrosation and reduction to yield 4-methyl-2-aminopentanoic acid.

Sulfonylation of the Amine Intermediate

Classical Sulfonylation Protocol

The amine reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane under basic conditions (pyridine or Et3_3N) at 0–25°C. A study demonstrated analogous sulfonylation using 2-nitrobenzenesulfonyl chloride and α-amino acids, achieving 90% yield under microwave irradiation (20 min, 150 W). For the target compound, optimal conditions include:

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → 25°C (gradual warming)
Reaction Time4–6 hours
Yield85–90%

Post-reaction, the crude product is washed with 1M HCl (to remove excess sulfonyl chloride) and purified via recrystallization (ethyl acetate/hexane).

Alternative Synthetic Routes

One-Pot Nitration-Sulfonylation Strategy

A patent highlights a streamlined approach for aryl amine synthesis, combining nitration and hydrogenation in a single reactor. Applying this to the target molecule, 2-trifluoromethyl toluene is nitrated (Step 1), reduced to the amine (Step 2), and directly sulfonylated in situ. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation.

Enzymatic Resolution for Stereochemical Control

Racemic 4-methyl-2-aminopentanoic acid is resolved using immobilized lipases (e.g., Candida antarctica) in organic solvents. The (S)-enantiomer reacts preferentially with the sulfonyl chloride, yielding the optically active product (ee >99%).

Purification and Analytical Characterization

Recrystallization and Chromatography

The crude sulfonamide is purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH2_2Cl2_2/MeOH 95:5). A patent reports vacuum distillation (140–142°C) for related intermediates, though this risks thermal decomposition for sulfonamides.

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 1.42 (d, 3H, CH3_3), 1.85–1.95 (m, 1H, CH(CH3_3)2_2), 3.15 (dd, 1H, NHCH), 7.85–8.10 (m, 4H, Ar-H).

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Large-scale reductions employ Raney nickel or platinum oxide instead of Pd/C to minimize costs. A patent achieved 56% yield using iron powder and ammonium chloride in water, though this introduces metal contamination requiring additional filtration.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules:

    Molecular Targets: Enzymes and receptors that can interact with the sulfonyl and trifluoromethyl groups.

    Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

a. 5-Amino-5-oxo-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid (CAS 1008582-71-5)

  • Key Differences: This analogue replaces the 4-methyl group with a carbamoyl (5-oxo-5-amino) group.
  • The molecular weight is higher (~370.3 g/mol) due to the additional nitrogen and oxygen atoms .

b. 4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid

  • Key Differences: A shorter carbon chain (butanoic acid vs. pentanoic acid) and a carbamoyl group at position 4.
  • Impact : The reduced chain length may alter pharmacokinetics, such as faster metabolic clearance, while the carbamoyl group could influence binding affinity in biological systems .

c. 4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid

  • Key Differences : Substitution of the trifluoromethylphenyl group with a nitrobenzene ring.
  • Impact: The nitro group is strongly electron-withdrawing, which may increase reactivity or alter electronic properties compared to the trifluoromethyl group.
Sulfonamide-Containing Heterocyclic Analogues

a. CF6 and CF7 ()

  • CF6 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide.
  • CF7 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide.
  • Key Differences : Both compounds feature heterocyclic sulfamoyl groups (pyridine or pyrimidine) instead of the trifluoromethylphenyl group.
  • However, the trifluoromethylphenyl group in the target compound offers greater lipophilicity, favoring penetration into hydrophobic binding pockets .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound 5-Amino-5-oxo Analogue 4-Carbamoyl Butanoic Acid CF6
Molecular Weight (g/mol) 355.3 ~370.3 ~340.2 493.53
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.5 ~1.8 ~1.2
Solubility Moderate (carboxylic acid) High (carbamoyl) Moderate Low (heterocyclic dioxo)
Metabolic Stability High (CF₃ resists oxidation) Moderate Moderate Variable

Biological Activity

4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid, also known by its CAS number 251097-65-1, is a compound of interest due to its unique structural features and potential biological applications. The presence of trifluoromethyl and sulfonyl groups in its structure has been linked to various biological activities, including anti-cancer and antibacterial effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆F₃NO₄S. It has a melting point of 140–142 °C, indicating its stability at room temperature. The compound's structure can be represented as follows:

Chemical Structure C13H16F3NO4S\text{Chemical Structure }\quad \text{C}_{13}\text{H}_{16}\text{F}_3\text{N}\text{O}_4\text{S}

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing sulfonyl groups have shown promising results in inhibiting various cancer cell lines. In a comparative study, compounds structurally analogous to this compound were tested against eight human cancer cell lines, revealing IC50 values that suggest potent activity:

Compound Cell Line IC50 (µM)
Compound 7PACA244.4
Compound 8PACA222.4
DoxorubicinPACA252.1

These results indicate that the tested compounds may outperform traditional chemotherapeutics like Doxorubicin in certain contexts, particularly against pancreatic cancer cells (PACA2).

Antibacterial Activity

The antibacterial properties of the compound have also been explored. A study on a series of urea derivatives with sulfonyl groups indicated that the minimum inhibitory concentrations (MICs) against various bacterial strains were significantly low:

Bacterial Strain MIC (µg/mL)
Bacillus mycoides4.88
Escherichia coliVariable
Candida albicansVariable

These findings suggest that the presence of the trifluoromethyl group enhances the antibacterial activity of related compounds.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Aryl Hydrocarbon Receptor Activation : Similar compounds have been characterized as strong activators of aryl hydrocarbon receptors (AhR), which play a crucial role in mediating cellular responses to environmental contaminants and can influence cancer progression.
  • Enzyme Inhibition : The trifluoromethyl group may enhance binding interactions with target enzymes, potentially leading to reduced enzymatic activity associated with tumor growth and proliferation.

Case Studies

  • Study on Cancer Cell Lines : A comprehensive study evaluated the effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds significantly downregulated key genes involved in cell proliferation and survival, such as EGFR and KRAS in A549 lung cancer cells.
  • Antibacterial Efficacy : Another research project focused on the antibacterial efficacy of similar sulfonamide derivatives against E. coli. The study concluded that these compounds could serve as potential leads for developing new antibacterial agents due to their low MIC values.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a pentanoic acid derivative. A common approach involves reacting 4-methyl-2-aminopentanoic acid with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates can be characterized using ¹H/¹³C NMR to confirm sulfonamide bond formation and HPLC to assess purity (>95% recommended). For structural validation, X-ray crystallography (as demonstrated for analogous sulfonamides in structural studies ) provides definitive confirmation of stereochemistry and bond angles.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques :

  • FT-IR : Confirm sulfonyl (SO₂) stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid (COOH) groups (~2500-3300 cm⁻¹).
  • NMR : ¹H NMR should show distinct peaks for the trifluoromethyl group (δ ~7.8 ppm for aromatic protons) and methyl branches (δ ~1.2-1.5 ppm).
  • Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₃H₁₆F₃NO₄S: calculated [M+H]⁺ = 356.0782).
    Cross-reference with published crystallographic data for related sulfonamides to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing sulfonylation yield?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonylation reactions. Programs like Gaussian or ORCA can simulate nucleophilic attack mechanisms between the amine and sulfonyl chloride. Pair this with machine learning (ML) algorithms trained on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s integrated computational-experimental framework (combining quantum chemistry and ML) has reduced reaction development time by 40–60% in similar systems .

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve enantiomeric excess?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) can direct stereochemistry at the α-carbon. Monitor enantiomeric excess using chiral HPLC with columns like Chiralpak AD-H or via circular dichroism (CD) . For absolute configuration determination, X-ray crystallography remains the gold standard, as shown in studies of structurally related amino acid derivatives .

Q. What strategies address contradictions between computational predictions and experimental solubility/stability data?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess solvent interactions and aggregation tendencies. Experimentally, use phase solubility analysis (e.g., Higuchi–Connors method) in buffers of varying pH and polarity. If discrepancies persist, re-optimize computational models by incorporating explicit solvent effects or adjusting force-field parameters. Cross-validate with thermogravimetric analysis (TGA) to rule out degradation artifacts .

Q. How can researchers evaluate the compound’s potential as a bioactive scaffold?

  • Methodological Answer : Screen against target proteins (e.g., kinases, proteases) via surface plasmon resonance (SPR) or fluorescence polarization assays . The trifluoromethyl group enhances binding to hydrophobic pockets, while the sulfonamide moiety may chelate metal ions in enzyme active sites. For in silico prioritization, perform molecular docking (AutoDock Vina, Glide) using crystal structures from the Protein Data Bank. Compare results to structurally similar compounds with reported antimicrobial or antitumor activity .

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